molecular formula C7H6FNO4S B2893626 5-Fluoro-2-sulfamoylbenzoic acid CAS No. 716359-66-9

5-Fluoro-2-sulfamoylbenzoic acid

Cat. No.: B2893626
CAS No.: 716359-66-9
M. Wt: 219.19
InChI Key: KRXIPZCRMSHLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom at the 5th position and a sulfamoyl group at the 2nd position on the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-sulfamoylbenzoic acid typically involves the introduction of the fluorine atom and the sulfamoyl group onto the benzoic acid ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The sulfamoyl group can be introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acids .

Scientific Research Applications

5-Fluoro-2-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfamoyl group play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a sulfamoyl group makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXIPZCRMSHLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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